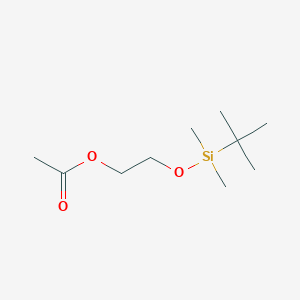
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is an organic compound commonly used in organic synthesis. It is a derivative of ethyl acetate where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often utilized as a protecting group for alcohols in various chemical reactions due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate typically involves the reaction of ethyl acetate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Ethyl acetate+TBDMSCl→2-((tert-Butyldimethylsilyl)oxy)ethyl acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are employed to remove the TBDMS group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic synthesis, facilitating the selective modification of other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drug candidates by protecting sensitive hydroxyl groups during synthesis.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
作用机制
The mechanism by which 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate exerts its effects involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions. This protection is crucial in multi-step syntheses where selective reactions are required. The TBDMS group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group .
相似化合物的比较
Similar Compounds
2-((tert-Butyldimethylsilyl)oxy)ethanol: Similar structure but with an alcohol group instead of an acetate.
2-((tert-Butyldimethylsilyl)oxy)acetaldehyde: Contains an aldehyde group instead of an acetate.
2-((tert-Butyldimethylsilyl)oxy)acetic acid: Features a carboxylic acid group instead of an acetate.
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is unique due to its combination of the TBDMS protecting group with an acetate ester. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its ease of removal under mild conditions further enhances its utility in complex synthetic pathways .
属性
分子式 |
C10H22O3Si |
|---|---|
分子量 |
218.36 g/mol |
IUPAC 名称 |
2-[tert-butyl(dimethyl)silyl]oxyethyl acetate |
InChI |
InChI=1S/C10H22O3Si/c1-9(11)12-7-8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChI 键 |
XEEZLGZJXJUDTA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



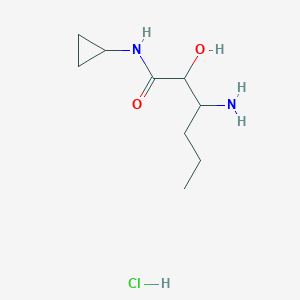
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

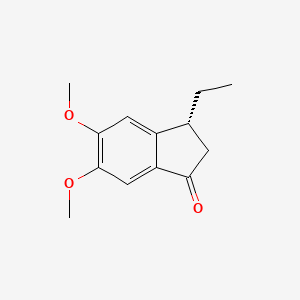

![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)
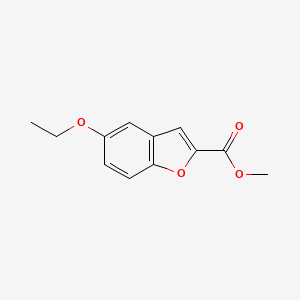
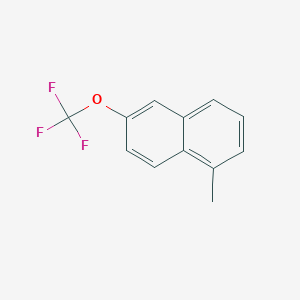



![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
